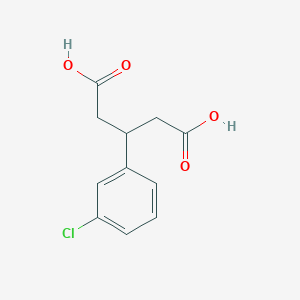

3-(3-chlorophenyl)pentanedioic acid

Description

BenchChem offers high-quality 3-(3-chlorophenyl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chlorophenyl)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWLRFZGNLCCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Synthesis and Mechanistic Evaluation of 3-(3-Chlorophenyl)pentanedioic Acid

Executive Summary

3-(3-Chlorophenyl)pentanedioic acid (commonly referred to as 3-(3-chlorophenyl)glutaric acid) is a highly functionalized dicarboxylic acid that serves as a pivotal building block in advanced organic synthesis. It is most notably utilized as a critical intermediate in the development of γ-aminobutyric acid (GABA) analogues, chiral active pharmaceutical ingredients (APIs) such as baclofen derivatives, and complex biologically active scaffolds[1]. This technical guide delineates a field-proven, scalable methodology for its synthesis, emphasizing the mechanistic causality of the Knoevenagel-Michael reaction cascade and the thermodynamic principles driving the subsequent bis-decarboxylation phase.

Retrosynthetic Strategy & Pathway Design

The most efficient, scalable, and atom-economical route to 3-arylglutaric acids avoids the use of sensitive organometallic reagents. Instead, it relies on the construction of a tetraester intermediate via a condensation-addition cascade, followed by exhaustive acidic hydrolysis and decarboxylation[2]. Retrosynthetically, the pentanedioic acid backbone is derived from two equivalents of diethyl malonate (acting as the nucleophilic synthon), while the 3-aryl substituent is introduced via 3-chlorobenzaldehyde (acting as the electrophilic core).

Figure 1: Forward synthesis pathway from 3-chlorobenzaldehyde to 3-(3-chlorophenyl)pentanedioic acid.

Mechanistic Causality in the Reaction Cascade

Knoevenagel Condensation (Iminium Catalysis)

The reaction initiates with the condensation of 3-chlorobenzaldehyde and diethyl malonate. Rather than relying on simple base catalysis, a dual-catalyst system of piperidine and glacial acetic acid is employed. Causality: Piperidine reacts reversibly with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for nucleophilic attack. Acetic acid serves a dual purpose: it protonates the intermediate to facilitate the elimination of water (driving the equilibrium forward), and it buffers the system to prevent unwanted side reactions such as the Cannizzaro reaction[3].

Michael Addition (Conjugate Addition)

Because diethyl malonate is used in a stoichiometric excess (typically 2.2 equivalents), the initial Knoevenagel product undergoes an immediate in situ Michael addition. Causality: The electron-withdrawing nature of the two ester groups on the benzylidene intermediate makes the β-carbon highly susceptible to nucleophilic attack by the enolate of the second diethyl malonate molecule. This one-pot cascade forms tetraethyl 2-(3-chlorophenyl)propane-1,1,3,3-tetracarboxylate, bypassing the need to isolate the highly reactive, unstable alkene intermediate[2].

Acid-Catalyzed Hydrolysis and Bis-Decarboxylation

The isolated tetraester is subjected to harsh acidic hydrolysis using 6M HCl at reflux. Causality: Acidic hydrolysis is strictly preferred over basic saponification because it directly yields the tetracarboxylic acid without requiring a secondary, salt-generating acidification step[3]. Furthermore, at elevated temperatures (100–105 °C), the resulting tetracarboxylic acid undergoes spontaneous bis-decarboxylation. The driving force is purely thermodynamic: the loss of two molecules of CO₂ gas is entropically highly favorable, proceeding through a concerted six-membered cyclic transition state (a pericyclic reaction) to yield the target 3-(3-chlorophenyl)pentanedioic acid[4].

Quantitative Reaction Parameters

| Process Step | Reagent / Catalyst | Molar Equivalents | Temperature (°C) | Time (h) | Expected Yield (%) |

| Knoevenagel Condensation | 3-Chlorobenzaldehyde | 1.0 eq | 110 (Reflux) | 4 - 6 | N/A (In situ) |

| Michael Addition | Diethyl Malonate | 2.2 eq | 110 (Reflux) | 4 - 6 | 85 - 90 (Tetraester) |

| Iminium Catalysis | Piperidine / AcOH | 0.1 eq / 0.1 eq | 110 (Reflux) | 4 - 6 | N/A |

| Hydrolysis & Decarboxylation | 6M HCl (Aqueous) | Excess (Solvent) | 100 - 105 | 72 | 75 - 80 (Target Acid) |

Self-Validating Experimental Protocol

Figure 2: Self-validating experimental workflow with critical process checkpoints.

Phase I: One-Pot Synthesis of the Tetraester Intermediate

-

Reagent Assembly: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-chlorobenzaldehyde (0.10 mol, 14.06 g) and diethyl malonate (0.22 mol, 35.24 g).

-

Catalyst Addition: Add toluene (150 mL) as the azeotropic solvent. Introduce piperidine (0.01 mol, 0.85 g) and glacial acetic acid (0.01 mol, 0.60 g).

-

Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C). Self-Validation Checkpoint: Monitor the Dean-Stark trap. The theoretical yield of water is 1.8 mL. The reaction is complete when water ceases to collect (typically 4–6 hours). This stoichiometric water evolution proves the Knoevenagel condensation has reached completion.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the toluene, yielding the crude tetraester as a viscous, pale-yellow oil.

Phase II: Hydrolysis and Decarboxylation

-

Acid Addition: To the crude tetraester, add 150 mL of 6M Hydrochloric acid.

-

Reflux & Decarboxylation: Heat the biphasic mixture to a vigorous reflux (100–105 °C) for 72 hours[3]. Self-Validation Checkpoint: The reaction will initially feature two distinct phases. As hydrolysis proceeds, the mixture will become homogenous. Vigorous gas evolution (CO₂) will be observed. The reaction is complete when gas evolution ceases and the organic phase has entirely dissolved into the aqueous phase.

Phase III: Isolation and Analytical Validation

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–5 °C) for 4 hours. The target acid will precipitate as a white to off-white crystalline solid.

-

Filtration: Collect the product via vacuum filtration. Wash the filter cake with ice-cold water (2 x 20 mL) and a small amount of cold toluene (10 mL) to remove any unreacted organic impurities.

-

Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

-

Validation: Verify the product via Melting Point and ¹H-NMR (DMSO-d6). Ensure the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the presence of the broad carboxylic acid OH stretch (>12 ppm).

Sources

Physicochemical Profiling and Synthetic Methodologies of 3-(3-Chlorophenyl)pentanedioic Acid

Executive Summary

In the landscape of modern drug discovery, conformationally restricted building blocks are critical for developing high-affinity ligands targeting the central nervous system (CNS). 3-(3-Chlorophenyl)pentanedioic acid (CAS: 4759-58-4), commonly referred to as 3-(3-chlorophenyl)glutaric acid, serves as a highly versatile dicarboxylic acid intermediate[1]. It is predominantly utilized in the synthesis of piperidine derivatives, GABA analogues, and complex spirocyclic lactams via cycloaddition reactions[2][3].

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic methodology, and explores its downstream application in the Castagnoli-Cushman reaction.

Physicochemical Profiling & Molecular Descriptors

The structural anatomy of 3-(3-chlorophenyl)pentanedioic acid consists of a flexible glutaric acid backbone anchored by a meta-chlorophenyl ring at the C3 position. The electron-withdrawing nature of the chlorine atom (-I effect) subtly enhances the acidity of the terminal carboxyl groups compared to unsubstituted glutaric acid, while significantly increasing the molecule's lipophilicity.

Quantitative Data Summary

Note: Values are aggregated from computational chemical data and standard chemical repositories[1][2].

| Property | Value | Mechanistic Implication |

| IUPAC Name | 3-(3-chlorophenyl)pentanedioic acid | Standardized nomenclature for structural identification. |

| CAS Registry Number | 4759-58-4 | Unique identifier for sourcing and regulatory compliance. |

| Molecular Formula | C₁₁H₁₁ClO₄ | Dictates the exact mass for mass spectrometry validation. |

| Molecular Weight | 242.65 g/mol | Optimal low-molecular-weight fragment for lead optimization. |

| Estimated pKa₁ / pKa₂ | ~4.2 / ~5.3 | Governs ionization state at physiological pH; critical for formulation. |

| Topological Polar Surface Area | 74.6 Ų | Falls within the optimal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration in downstream derivatives. |

| H-Bond Donors / Acceptors | 2 / 4 | Facilitates robust target-ligand interactions via the carboxylate moieties. |

Mechanistic Synthetic Methodologies

The most robust and scalable route to synthesize 3-arylglutaric acids is a one-pot Knoevenagel-Michael cascade followed by acidic hydrolysis and decarboxylation[4].

Protocol 1: Knoevenagel-Michael Cascade Synthesis

Causality & Reagent Selection: We utilize piperidine as a weak base catalyst rather than stronger bases (like NaOH or alkoxides) to prevent the rapid self-condensation (aldol reaction) of the 3-chlorobenzaldehyde. Two equivalents of ethyl acetoacetate are strictly required: the first acts as a nucleophile in the Knoevenagel condensation to form an α,β -unsaturated intermediate, while the second undergoes a Michael addition to the newly formed olefin.

Step-by-Step Methodology:

-

Initiation: In a dry 250 mL round-bottom flask, dissolve 3-chlorobenzaldehyde (30 mmol) in ethyl acetoacetate (60 mmol, 2.0 eq). Cool the mixture to 0 °C in an ice bath to control the initial exothermic enolate formation.

-

Catalysis: Slowly add piperidine (4.1 mmol, ~0.13 eq) dropwise over 10 minutes[4].

-

Propagation: Remove the ice bath. Allow the reaction mixture to stand at room temperature for 48–72 hours without stirring. Self-Validation Check: The successful formation of the diketo-diester intermediate is visually confirmed when the liquid mixture solidifies into a crystalline mass.

-

Hydrolysis & Decarboxylation: Dissolve the solidified intermediate in ethanol (16 mL) and heat to reflux. Add concentrated HCl (or 50% H₂SO₄) and maintain reflux for 12–24 hours. Causality: The strong acid catalyzes the hydrolysis of the ester groups to yield a tetracarboxylic acid intermediate. At reflux temperatures, this intermediate is thermally unstable and spontaneously decarboxylates (releasing two equivalents of CO₂) to form the stable glutaric acid backbone[5].

-

Isolation: Pour the cooled mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude product from a water/ethanol mixture to yield pure 3-(3-chlorophenyl)pentanedioic acid.

Mechanistic workflow for the synthesis of 3-(3-chlorophenyl)pentanedioic acid.

Advanced Applications: The Castagnoli-Cushman Reaction (CCR)

3-(3-Chlorophenyl)pentanedioic acid is a prime substrate for the Castagnoli-Cushman Reaction (CCR) , a powerful cycloaddition technique used to synthesize highly substituted, trans-configured 4,6-diarylpiperidin-2-ones (lactams)[3]. These spirocyclic and piperidone scaffolds are highly sought after in drug design due to their structural rigidity and biological activity[3].

Protocol 2: Lactam Scaffold Generation via CCR

Step-by-Step Methodology:

-

Anhydride Activation: Suspend 3-(3-chlorophenyl)pentanedioic acid (1.0 eq) in acetic anhydride (3.0 eq). Reflux the mixture for 2 hours. Causality: Acetic anhydride acts as a dehydrating agent, converting the diacid into 3-(3-chlorophenyl)glutaric anhydride in situ, which is the highly reactive electrophilic species required for the CCR[3].

-

Solvent Evaporation: Remove excess acetic anhydride and formed acetic acid in vacuo to isolate the crude anhydride.

-

Cycloaddition: Dissolve the anhydride in anhydrous toluene. Add the target imine (1.0 eq) and heat the system to 110 °C for 12 hours.

-

Validation: Monitor the reaction via LC-MS. The disappearance of the anhydride mass and the appearance of the lactam mass confirms successful cycloaddition.

Application of 3-(3-chlorophenyl)pentanedioic acid in the Castagnoli-Cushman reaction.

Analytical & Validation Protocols

To ensure the integrity of the synthesized 3-(3-chlorophenyl)pentanedioic acid, the following self-validating analytical checks must be performed:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Operate in negative electrospray ionization (ESI-) mode. The target compound should yield a distinct [M−H]− peak at m/z 241.0. The presence of the chlorine isotope pattern (approx. 3:1 ratio for m/z 241 to 243) definitively confirms the retention of the 3-chlorophenyl moiety.

-

¹H NMR (Nuclear Magnetic Resonance, DMSO-d6):

-

Aromatic Region: Look for a multiplet between δ 7.20 - 7.40 ppm integrating for 4 protons (the meta-substituted benzene ring).

-

Aliphatic Region: A distinct quintet/multiplet around δ 3.30 - 3.50 ppm integrating for 1 proton confirms the CH at the C3 position. Two sets of doublets/multiplets around δ 2.50 - 2.80 ppm integrating for 4 protons correspond to the diastereotopic CH2 protons adjacent to the carboxyl groups.

-

Carboxylic Region: A broad singlet past δ 12.0 ppm integrating for 2 protons validates the presence of the two unesterified COOH groups.

-

References

-

Sigma-Aldrich. 3-(3-chlorophenyl)pentanedioic acid | 4759-58-4. Retrieved from:[1]

-

Guidechem. 4-(3-CHLOROPHENYL)PIPERIDINE 99329-53-0 wiki. Retrieved from:[2]

-

ResearchGate. Synthesis of 3‐arylglutaric acids 6 a–j. Retrieved from:[3]

-

Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. Z18709 (General procedure 3: synthesis of 3-arylglutaric acids). Retrieved from:[4]

-

White Rose eTheses Online (University of Sheffield). Enantioselective Desymmetrisation of Imides Using Oxazaborolidine Catalysts. Retrieved from:[5]

Sources

An In-depth Technical Guide to 3-(Chlorophenyl)pentanedioic Acid: Focus on the 4-Chloro Isomer

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(chlorophenyl)pentanedioic acid, a significant building block in organic synthesis, particularly within the pharmaceutical industry. It is important to note at the outset that while the inquiry specified 3-(3-chlorophenyl)pentanedioic acid, a thorough review of scientific literature and chemical databases reveals a scarcity of specific data for this isomer. In contrast, the 4-chloro isomer, 3-(4-chlorophenyl)pentanedioic acid, is a well-documented and commercially available compound.

Therefore, this guide will focus on the synthesis, properties, and applications of 3-(4-chlorophenyl)pentanedioic acid (CAS Number: 35271-74-0) . The information presented herein serves as a robust analogue and a valuable starting point for research into the 3-chloro isomer, with the understanding that experimental validation would be necessary to confirm the properties and behavior of the latter.

Core Identification and Chemical Structure

CAS Number: 35271-74-0[1][2][3][4][5][6][7][8][9][10]

Synonyms: 3-(4-chlorophenyl)glutaric acid, β-(p-Chlorophenyl)glutaric acid, Baclofen EP Impurity C[5][6][9]

Molecular Formula: C₁₁H₁₁ClO₄[3][5][7]

Molecular Weight: 242.66 g/mol [3][10][11]

The structure of 3-(4-chlorophenyl)pentanedioic acid consists of a central pentanedioic acid (glutaric acid) backbone with a 4-chlorophenyl group attached to the third carbon atom.

Caption: Chemical structure of 3-(4-chlorophenyl)pentanedioic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-(4-chlorophenyl)pentanedioic acid.

| Property | Value | Source |

| Physical Form | Solid | |

| Color | White to Light Yellow | |

| Melting Point | 164-168°C | [1] |

| Boiling Point | 394.4°C at 760 mmHg | |

| Density | 1.396 g/cm³ | [1] |

| Solubility | Soluble in dimethyl sulfoxide, slightly soluble in methanol. | [12] |

Synthesis and Mechanistic Insights

3-(4-Chlorophenyl)pentanedioic acid is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Baclofen.[8][9][13] Several synthetic routes have been reported, often starting from readily available precursors.

Synthesis from 4-Chlorobenzaldehyde and Ethyl Acetoacetate

Caption: Generalized synthetic workflow for 3-(4-chlorophenyl)pentanedioic acid.

Purification

A described purification method for crude 3-(4-chlorophenyl)glutaric acid involves dissolving the crude product in methyl isobutyl ketone at an elevated temperature (60°C), followed by cooling to 10°C to induce crystallization. This process yields a product with high purity (99.9%).[14]

Applications in Drug Development

The primary application of 3-(4-chlorophenyl)pentanedioic acid is as a key intermediate in the synthesis of Baclofen, a muscle relaxant and antispastic agent.[8][9][13] It is also used in the synthesis of various Baclofen-related impurities for analytical and research purposes.[6][8] Its role as a versatile building block extends to other areas of organic synthesis and the development of novel chemical entities.[13]

Experimental Protocols

While a specific, detailed protocol for the synthesis of 3-(3-chlorophenyl)pentanedioic acid is not available, the following protocol for the synthesis of the 4-chloro isomer can be adapted.

Synthesis of crude 3-(4-chlorophenyl)glutaric acid: [14]

-

To a three-necked flask, add the starting materials, ethanol, and potassium hydroxide.

-

Allow the reaction to proceed at 25°C for 6 hours.

-

Filter the reaction mixture via suction to obtain the crude 3-(4-chlorophenyl)glutaric acid.

Purification of 3-(4-chlorophenyl)glutaric acid: [14]

-

Add 600g of the crude product to 1.2kg of methyl isobutyl ketone.

-

Heat the mixture to 60°C until the solid dissolves completely.

-

Cool the solution to 10°C and maintain for 2 hours to allow for crystallization.

-

Filter the mixture and dry the resulting white crystals under vacuum at 50°C.

Safety and Handling

3-(4-Chlorophenyl)pentanedioic acid is classified as harmful if swallowed and causes skin and eye irritation.[10] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-(4-Chlorophenyl)pentanedioic acid is a valuable and well-characterized intermediate in organic and medicinal chemistry. While direct information on the 3-chloro isomer is limited, the data and protocols presented for the 4-chloro analogue provide a strong foundation for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate the specific properties and synthetic pathways for 3-(3-chlorophenyl)pentanedioic acid.

References

-

3-(4-Chlorophenyl)pentanedioic Acid: Synthesis, Properties, and Applications. (n.d.). In ChemSrc. Retrieved March 11, 2026, from [Link]

-

3-(4-Chlorophenyl)pentanedioic acid. (n.d.). In CAS Common Chemistry. Retrieved March 11, 2026, from [Link]

-

3-(4-Chlorophenyl)pentanedioic acid. (n.d.). In Synthonix. Retrieved March 11, 2026, from [Link]

-

Baclofen - Impurity D. (n.d.). In Pharmaffiliates. Retrieved March 11, 2026, from [Link]

-

3-(4-chlorophenyl)pentanedioic acid. (n.d.). In Axios Research. Retrieved March 11, 2026, from [Link]

- An improved process for the preparation of baclofen and its intermediate. (2017). Google Patents.

Sources

- 1. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [sigmaaldrich.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Synthonix, Inc > 35271-74-0 | 3-(4-Chlorophenyl)pentanedioic acid [synthonix.com]

- 4. 35271-74-0|3-(4-Chlorophenyl)pentanedioic acid|BLD Pharm [bldpharm.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. 3-(4-chlorophenyl)pentanedioic acid - CAS - 35271-74-0 | Axios Research [axios-research.com]

- 9. apicule.com [apicule.com]

- 10. 3-(4-Chlorophenyl)pentanedioic acid | 35271-74-0 [sigmaaldrich.com]

- 11. 35271-74-0 | 3-(4-Chlorophenyl)pentanedioic acid - AiFChem [aifchem.com]

- 12. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

Solvation Thermodynamics and Experimental Solubility Profiling of 3-(3-chlorophenyl)pentanedioic Acid

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical prerequisite for process chemistry and formulation design. 3-(3-chlorophenyl)pentanedioic acid (CAS: 4759-58-4)—often referred to as 3-(3-chlorophenyl)glutaric acid—is a dicarboxylic acid characterized by a hydrophobic chlorophenyl ring flanked by a highly polar glutaric acid backbone.

Because empirical literature predominantly profiles its structural isomer, 3-(4-chlorophenyl)glutaric acid (a known Baclofen synthesis impurity)[1], we can confidently extrapolate the macroscopic solubility behavior of the 3-chloro variant. The identical functional groups and molecular weight (242.66 g/mol ) mean their solvation thermodynamics are nearly indistinguishable, governed by the same hydrogen-bonding and dispersion forces. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, grounded in thermodynamic principles, and outlines a self-validating experimental protocol for precise quantification.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 3-(3-chlorophenyl)pentanedioic acid in any organic solvent is not a random event; it is dictated by the thermodynamic principle of "like dissolves like," mathematically formalized by Hansen Solubility Parameters (HSP) [2]. The total cohesive energy of the molecule is divided into three distinct intermolecular forces:

-

Dispersion Forces ( δd ) : Driven by the aromatic chlorophenyl ring, which requires solvents with adequate non-polar character to disrupt the crystal lattice.

-

Polar Interactions ( δp ) : Generated by the dipole moments of the two carbonyl ( C=O ) groups.

-

Hydrogen Bonding ( δh ) : The most critical factor. The molecule possesses two carboxylic acid ( −COOH ) groups, acting as both strong hydrogen-bond donors and acceptors.

For a solvent to effectively dissolve this compound, its HSP coordinates must fall within the solute's "sphere of solubility." Solvents that act as strong hydrogen-bond acceptors (like DMSO) effectively break the intermolecular carboxylic acid dimers present in the solid crystal lattice, leading to high solubility.

Caption: Hansen Solubility Parameter (HSP) interaction pathways for solvent selection.

Empirical Solubility Profile

Based on the structural equivalence to its para-substituted isomer and industry data [3], the solubility of 3-(3-chlorophenyl)pentanedioic acid across various solvent classes is summarized below.

| Solvent Class | Solvent | Solubility Descriptor | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High dielectric constant and strong H-bond accepting ability (via the S=O bond) effectively disrupt the solute's carboxylic acid dimers. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO; excellent solvation of both the polar backbone and the hydrophobic chlorophenyl ring. |

| Polar Protic | Methanol (MeOH) | Slightly Soluble | While MeOH can hydrogen bond, its lower dispersion capacity ( δd ) limits its ability to solvate the bulky chlorophenyl ring. |

| Polar Protic | Water ( H2O ) | Practically Insoluble | The high hydrophobic penalty of the chlorophenyl ring outweighs the hydration energy of the dicarboxylic acids at neutral pH. |

| Non-Polar | Hexane / Heptane | Insoluble | Complete lack of polarity ( δp ) and H-bonding ( δh ) capacity; unable to overcome the crystal lattice energy. |

Self-Validating Experimental Protocol: Solubility Determination

To generate regulatory-grade thermodynamic solubility data, researchers must avoid kinetic traps (e.g., supersaturation) and solvent-mediated phase transformations. The following protocol is designed as a self-validating system , ensuring that the causality of every step guarantees absolute data integrity.

Phase 1: Solid-State Verification

-

Why it matters: Different polymorphs possess different lattice energies, resulting in different intrinsic solubilities.

-

Action: Analyze the starting material using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm polymorphic purity and establish a baseline melting point (expected ~164-167 °C based on isomer data).

Phase 2: Isothermal Equilibration (Shake-Flask Method)

-

Why it matters: True solubility is a thermodynamic equilibrium. Measuring at a single time point risks capturing a kinetic dissolution rate rather than absolute solubility.

-

Action:

-

Add an excess of 3-(3-chlorophenyl)pentanedioic acid to 5 mL of the target organic solvent in a sealed glass vial.

-

Submerge in a thermostatic water bath at exactly 25.0 ± 0.1 °C.

-

Agitate at 300 RPM.

-

Self-Validation Step: Extract aliquots at 24 hours and 48 hours . If the concentration varies by >2%, equilibrium has not been reached.

-

Phase 3: Phase Separation & Quantification

-

Why it matters: Micro-suspensions can artificially inflate HPLC concentration readings. Filter adsorption can artificially deflate them.

-

Action:

-

Centrifuge the aliquots at 10,000 RPM for 15 minutes to pellet the excess solid.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 1 mL of filtrate to saturate any potential binding sites on the filter membrane.

-

Dilute the filtrate into the mobile phase and quantify via HPLC-UV (detecting the chlorophenyl chromophore at ~220 nm).

-

Phase 4: Residual Solid Analysis (The Integrity Check)

-

Why it matters: Organic solvents can trigger the formation of solvates or new polymorphs during the 48-hour equilibration, meaning you are no longer measuring the solubility of your original compound.

-

Action: Recover the undissolved solid from the vial, dry it gently, and run a post-experiment XRPD. If the diffractogram matches Phase 1, the data is validated.

Caption: Workflow for self-validating thermodynamic solubility determination.

Mechanistic Insights into Solvation Behavior

As a Senior Application Scientist, it is vital to look beyond the numbers and understand the causality of the solvent-solute interactions for 3-(3-chlorophenyl)pentanedioic acid.

The DMSO Advantage: Why does DMSO exhibit such profound solubilizing power for this specific molecule? The dicarboxylic acid functional groups naturally form strong intermolecular hydrogen-bonded dimers in the solid state. To dissolve the crystal, a solvent must offer a thermodynamically more favorable interaction than the dimer itself. DMSO is a highly polar aprotic solvent with a localized negative charge on its oxygen atom, making it an aggressive hydrogen-bond acceptor. It rapidly cleaves the carboxylic dimers, forming stable solute-solvent complexes. Furthermore, its high dielectric constant shields the polar interactions, while its methyl groups provide enough dispersion force to accommodate the chlorophenyl ring.

The Methanol Limitation: Conversely, methanol is only slightly soluble[3]. While methanol is a polar protic solvent capable of hydrogen bonding, it acts as both a donor and an acceptor, leading to extensive solvent-solvent self-association. The energetic penalty required to break the methanol-methanol hydrogen bond network to accommodate the bulky, hydrophobic 3-chlorophenyl ring is too high, resulting in restricted solubility.

References

-

HSP Basics | Practical Solubility Science Prof Steven Abbott URL:[Link]

-

A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE ResearchGate URL:[Link]

Sources

Spectroscopic Characterization of 3-(3-chlorophenyl)pentanedioic Acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(3-chlorophenyl)pentanedioic acid. In the absence of publicly available experimental spectra, this document leverages high-fidelity predicted data to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's structural features as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction

3-(3-chlorophenyl)pentanedioic acid, a derivative of glutaric acid, possesses a unique substitution pattern that influences its chemical and physical properties. Accurate structural elucidation is paramount for its application in medicinal chemistry and materials science. This guide serves as a virtual roadmap to its spectroscopic signature, providing a foundational dataset for its identification and characterization.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, a standardized atom numbering system for 3-(3-chlorophenyl)pentanedioic acid is established as follows. This numbering will be referenced throughout the analysis of the NMR data.

Caption: Molecular structure and atom numbering of 3-(3-chlorophenyl)pentanedioic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The following data were predicted using advanced computational algorithms (ACD/Labs Percepta Platform) to provide a reliable estimation of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(3-chlorophenyl)pentanedioic acid (500 MHz, DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H2, H4 | 2.65 | Doublet of Doublets (dd) | 4H | 15.5, 7.5 |

| H3 | 3.50 | Quintet | 1H | 7.5 |

| H2', H6' | 7.30 - 7.45 | Multiplet | 2H | - |

| H4', H5' | 7.20 - 7.30 | Multiplet | 2H | - |

| COOH | 12.10 | Broad Singlet | 2H | - |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals five distinct signals. The protons on the aliphatic chain (H2 and H4) are diastereotopic due to the chiral center at C3, and they are expected to appear as a complex multiplet, here simplified as a doublet of doublets around 2.65 ppm. The methine proton (H3) at the chiral center is coupled to the four adjacent methylene protons, resulting in a quintet at approximately 3.50 ppm.

The aromatic protons on the 3-chlorophenyl ring are expected to exhibit a complex splitting pattern due to their meta and ortho couplings. They are predicted to appear as multiplets in the range of 7.20-7.45 ppm. The two carboxylic acid protons are highly deshielded and are predicted to appear as a broad singlet at a downfield shift of around 12.10 ppm. The broadness of this peak is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(3-chlorophenyl)pentanedioic acid (125 MHz, DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) |

| C1, C5 | 173.5 |

| C2, C4 | 38.0 |

| C3 | 42.5 |

| C1' | 143.0 |

| C2' | 127.0 |

| C3' | 133.0 |

| C4' | 129.5 |

| C5' | 126.0 |

| C6' | 130.5 |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows nine distinct signals. The carbonyl carbons of the two carboxylic acid groups (C1 and C5) are the most deshielded, appearing at approximately 173.5 ppm. The methylene carbons of the pentanedioic acid backbone (C2 and C4) are predicted to have a chemical shift of around 38.0 ppm, while the methine carbon (C3) attached to the phenyl ring is expected at about 42.5 ppm.

The aromatic carbons of the 3-chlorophenyl ring are predicted to appear in the range of 126.0 to 143.0 ppm. The carbon atom directly bonded to the chlorine atom (C3') is expected to have a chemical shift around 133.0 ppm. The ipso-carbon (C1'), which is attached to the pentanedioic acid chain, is the most deshielded of the aromatic carbons, appearing at approximately 143.0 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 10-20 mg of 3-(3-chlorophenyl)pentanedioic acid and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies. Perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase and baseline corrections. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum highlights key vibrational modes characteristic of 3-(3-chlorophenyl)pentanedioic acid.

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for 3-(3-chlorophenyl)pentanedioic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (Aliphatic & Aromatic) |

| 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1475 | Medium | C=C stretch (Aromatic ring) |

| 1410 | Medium | C-O-H bend (Carboxylic acid) |

| 1210 | Strong | C-O stretch (Carboxylic acid) |

| 780 | Strong | C-Cl stretch |

| 700-900 | Medium | C-H bend (Aromatic out-of-plane) |

Interpretation of the IR Spectrum

The most prominent feature in the predicted IR spectrum is the very broad absorption band between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Overlapping with this broad band are the C-H stretching vibrations of the aliphatic and aromatic portions of the molecule in the 2850-3000 cm⁻¹ region.

A strong, sharp absorption is predicted around 1700 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid groups. The presence of the aromatic ring is indicated by the C=C stretching vibrations at approximately 1600 and 1475 cm⁻¹. The spectrum is also expected to show characteristic C-O stretching and O-H bending vibrations of the carboxylic acid group around 1210 cm⁻¹ and 1410 cm⁻¹, respectively. A strong band around 780 cm⁻¹ is anticipated for the C-Cl stretching vibration. The substitution pattern on the aromatic ring can be further inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Sample Preparation: Place a small amount of solid 3-(3-chlorophenyl)pentanedioic acid directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum. Apply an ATR correction and a baseline correction to the resulting spectrum. Identify and label the wavenumbers of significant absorption bands.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted MS Data

Table 4: Predicted Mass Spectrometry Data for 3-(3-chlorophenyl)pentanedioic acid

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity (%) | Assignment |

| 242/244 | 100/33 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 224/226 | 40/13 | [M - H₂O]⁺, Loss of water |

| 197/199 | 25/8 | [M - COOH]⁺, Loss of a carboxyl group |

| 152 | 60 | [M - COOH - CO - H]⁺, Further fragmentation |

| 111/113 | 70/23 | [C₆H₄Cl]⁺, Chlorophenyl cation |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 242, with a characteristic isotopic peak [M+2]⁺ at m/z 244 of approximately one-third the intensity, which is indicative of the presence of one chlorine atom.

Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O) to give a peak at m/z 224/226, and the loss of a carboxyl radical (•COOH) resulting in a fragment at m/z 197/199. Further fragmentation of the molecule is expected to yield the chlorophenyl cation at m/z 111/113, which would be a prominent peak in the spectrum. The base peak is predicted to be the molecular ion.

Experimental Protocol for MS Data Acquisition (EI)

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe which is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a radical cation (the molecular ion) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-(3-chlorophenyl)pentanedioic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural identification of this compound. The included experimental protocols provide standardized methods for acquiring high-quality data. It is the author's hope that this guide will serve as a valuable resource for researchers in their synthetic and analytical endeavors. Should experimental data become available, this guide can serve as a basis for comparison and further refinement of our understanding of this molecule.

References

-

ACD/Labs Percepta Platform, version 2023. Advanced Chemistry Development, Inc., Toronto, ON, Canada. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Unveiling the Bio-Potential of 3-(3-Chlorophenyl)glutaric Acid: A Technical Guide for Preclinical Investigation

Executive Summary

This technical guide provides a comprehensive framework for the initial biological evaluation of 3-(3-chlorophenyl)glutaric acid, a molecule of untapped potential. In the absence of direct literature on its bio-activities, this document leverages structural analogy and established principles of medicinal chemistry to propose a series of targeted investigations. We will explore three primary, plausible avenues of biological interaction: enzyme inhibition, neurotransmitter receptor modulation, and metabolic interference. For each proposed activity, this guide furnishes the underlying scientific rationale, detailed experimental protocols, and data interpretation frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to pioneer the investigation of this novel chemical entity.

Introduction: The Case for Investigating 3-(3-Chlorophenyl)glutaric Acid

3-(3-Chlorophenyl)glutaric acid is a dicarboxylic acid derivative distinguished by a chlorophenyl substituent. While its isomer, 3-(4-chlorophenyl)glutaric acid, is a known intermediate in the synthesis of the muscle relaxant Baclofen, the biological profile of the 3-chloro isomer remains largely unexplored[1]. The strategic placement of the chlorine atom at the meta position of the phenyl ring, combined with the glutaric acid backbone, presents a unique chemical architecture that suggests several compelling hypotheses for biological activity.

This guide will proceed by dissecting the molecule's constituent parts—the dicarboxylic acid core and the 3-chlorophenyl moiety—to build a logical and evidence-based case for its potential pharmacological relevance.

Hypothesized Biological Activity I: Enzyme Inhibition

Scientific Rationale

Dicarboxylic acids are structurally analogous to the substrates of numerous metabolic enzymes. This mimicry can lead to competitive inhibition, where the molecule binds to the enzyme's active site, blocking the natural substrate from binding[2]. A classic example is the inhibition of succinate dehydrogenase by malonate, a three-carbon dicarboxylic acid[2]. Furthermore, more complex dicarboxylic acid derivatives have been shown to inhibit enzymes like prolyl oligopeptidase and metallo-β-lactamases[3][4]. The glutaric acid backbone of our target compound suggests it could interfere with enzymes that process endogenous dicarboxylic acids.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general approach to screen 3-(3-chlorophenyl)glutaric acid against a panel of commercially available enzymes that utilize dicarboxylic acid substrates.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(3-chlorophenyl)glutaric acid against selected enzymes.

Materials:

-

Test Compound: 3-(3-chlorophenyl)glutaric acid

-

Target Enzymes (Example Panel): Succinate dehydrogenase, α-ketoglutarate dehydrogenase, Prolyl oligopeptidase

-

Substrates and Cofactors for each enzyme

-

Assay Buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 3-(3-chlorophenyl)glutaric acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Enzyme Reaction Setup: In a 96-well plate, combine the assay buffer, enzyme, and varying concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Pre-incubation: Incubate the plate to allow the test compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

| Enzyme Target | Substrate | Known Inhibitor (Positive Control) | 3-(3-chlorophenyl)glutaric acid IC50 (µM) |

| Succinate Dehydrogenase | Succinate | Malonate | To be determined |

| α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | Arsenite | To be determined |

| Prolyl Oligopeptidase | Z-Gly-Pro-AMC | Berbamine | To be determined |

Experimental Workflow Diagram

Caption: Workflow for in vitro enzyme inhibition screening.

Hypothesized Biological Activity II: Neurotransmitter Receptor Modulation

Scientific Rationale

The 3-chlorophenyl (m-chlorophenyl) moiety is a common feature in psychoactive compounds. For instance, 1-(m-chlorophenyl)piperazine (mCPP) exhibits affinity for multiple neurotransmitter receptors, particularly serotonin (5-HT) and adrenergic receptors[5][6][7]. The presence of this structural motif in 3-(3-chlorophenyl)glutaric acid suggests a potential for interaction with central nervous system (CNS) receptors. The dicarboxylic acid portion may influence the molecule's overall polarity and ability to cross the blood-brain barrier, as well as its binding characteristics.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to assess the affinity of 3-(3-chlorophenyl)glutaric acid for a panel of neurotransmitter receptors.

Objective: To determine the binding affinity (Ki) of 3-(3-chlorophenyl)glutaric acid for selected neurotransmitter receptors.

Materials:

-

Test Compound: 3-(3-chlorophenyl)glutaric acid

-

Receptor-containing membranes (e.g., from cell lines expressing the target receptor or from brain tissue)

-

Radioligands specific for each target receptor (e.g., [3H]-Serotonin for 5-HT receptors)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In a series of tubes, combine the receptor membranes, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the test compound. Calculate the IC50 value and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

| Receptor Target | Radioligand | Reference Compound | 3-(3-chlorophenyl)glutaric acid Ki (nM) |

| Serotonin Receptor (5-HT2A) | [3H]-Ketanserin | Ketanserin | To be determined |

| Adrenergic Receptor (α2) | [3H]-Rauwolscine | Yohimbine | To be determined |

| Dopamine Receptor (D2) | [3H]-Spiperone | Haloperidol | To be determined |

Experimental Workflow Diagram

Caption: Workflow for radioligand receptor binding assay.

Hypothesized Biological Activity III: Modulation of Cellular Metabolism

Scientific Rationale

Glutaric acid is a key intermediate in the catabolism of lysine and tryptophan. The accumulation of glutaric acid and its derivatives is the hallmark of the inherited metabolic disorder glutaric acidemia, which can lead to severe neurological damage[8][9]. This is, in part, due to the ability of glutaric acid to impair mitochondrial energy metabolism[8]. The structural similarity of 3-(3-chlorophenyl)glutaric acid to glutaric acid suggests that it could also interfere with cellular metabolic pathways, potentially impacting cell viability and function.

Experimental Protocol: Cell-Based Metabolic Assays

This protocol outlines a series of cell-based assays to evaluate the impact of 3-(3-chlorophenyl)glutaric acid on cellular metabolism.

Objective: To assess the effect of 3-(3-chlorophenyl)glutaric acid on cell viability, ATP production, and mitochondrial respiration.

Materials:

-

Test Compound: 3-(3-chlorophenyl)glutaric acid

-

Cultured cells (e.g., HeLa, HepG2, or a neuronal cell line)

-

Cell culture medium and supplements

-

Reagents for cell viability assays (e.g., MTT or resazurin)[10]

-

ATP quantification assay kit

-

Mitochondrial stress test kit (e.g., Seahorse XF Analyzer)

-

Multi-well cell culture plates

-

Plate reader and specialized metabolic analyzer

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of 3-(3-chlorophenyl)glutaric acid for a defined period (e.g., 24, 48 hours).

-

Cell Viability Assay: At the end of the treatment period, add the viability reagent (e.g., MTT) to the cells and incubate. Solubilize the formazan product and measure the absorbance to determine the percentage of viable cells.

-

ATP Production Assay: Lyse the treated cells and measure the intracellular ATP concentration using a luciferase-based assay.

-

Mitochondrial Respiration Analysis: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of treated cells in real-time. This will provide insights into mitochondrial function and glycolysis.

-

Data Analysis: Analyze the data to determine the effect of the compound on cell viability (EC50), ATP levels, and key parameters of mitochondrial respiration (e.g., basal respiration, maximal respiration, and ATP-linked respiration).

Data Presentation

| Assay | Cell Line | Endpoint Measured | 3-(3-chlorophenyl)glutaric acid EC50/Effect |

| Cell Viability | HeLa | % Viable Cells | To be determined |

| ATP Production | HepG2 | Intracellular ATP (relative luminescence units) | To be determined |

| Mitochondrial Respiration | SH-SY5Y | Oxygen Consumption Rate (pmol/min) | To be determined |

Experimental Workflow Diagram

Caption: Workflow for cell-based metabolic assays.

Conclusion and Future Directions

The biological activities of 3-(3-chlorophenyl)glutaric acid are currently uncharacterized. This technical guide provides a robust, hypothesis-driven framework for its initial preclinical investigation. Based on its chemical structure, we have prioritized the exploration of its potential as an enzyme inhibitor, a modulator of neurotransmitter receptors, and an agent that influences cellular metabolism. The detailed protocols and data presentation formats provided herein are designed to facilitate a systematic and efficient evaluation of this novel compound.

Positive findings in any of these areas would warrant further investigation, including more detailed mechanism-of-action studies, structure-activity relationship (SAR) exploration through the synthesis of analogs, and eventual in vivo testing in relevant animal models. The journey to understanding the full biological and therapeutic potential of 3-(3-chlorophenyl)glutaric acid begins with the foundational experiments outlined in this guide.

References

- Bjelakovic, G., Stojanovic, I., Bjelakovic, G. B., Pavlovic, D., & Kocic, G. (2002). Competitive inhibitors of enzymes and their therapeutic application. Facta Universitatis, Series: Medicine and Biology, 9(3), 201-206.

- Hamik, A., & O'Donnell, J. M. (1990). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Psychopharmacology, 102(1), 125-128.

- In Vitro Assays for Enzymatic Inhibition by Novel Peptides. (n.d.). Benchchem.

- Cell Based Assays for Metabolic Disease Drug Discovery. (2025, July 24). MarinBio.

- Enzyme Inhibition. (2021, January 7). Chemistry LibreTexts.

- Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH.

- Metabolic Activity Assays. (n.d.).

- Leonard, D. A., Bohl, C. D., & Fast, W. (2012). N-heterocyclic dicarboxylic acids: broad-spectrum inhibitors of metallo-β-lactamases with co-antibacterial effect against antibiotic-resistant bacteria. Journal of medicinal chemistry, 55(15), 6836–6845.

- Kumar, P., et al. (2011). Synthesis and Biological Evaluation of 5′-O-Dicarboxylic Fatty Acyl Monoester Derivatives of Anti-HIV Nucleoside Reverse Transcriptase Inhibitors. Molecules, 16(12), 10344-10354.

- In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech.

- Jarho, E. M., et al. (2005). Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions. Journal of medicinal chemistry, 48(15), 4772–4782.

- Wallén, E. A. A., et al. (2005). Dicarboxylic Acid Azacycle l-Prolyl-pyrrolidine Amides as Prolyl Oligopeptidase Inhibitors and Three-Dimensional Quantitative Structure−Activity Relationship of the Enzyme−Inhibitor Interactions. Journal of Medicinal Chemistry, 48(15), 4772-4782.

- Synthesis and anti-HIV activities of symmetrical dicarboxylate esters of dinucleoside reverse transcriptase inhibitors. (2012, July 3). DigitalCommons@URI.

- Cell viability assays. (n.d.). Abcam.

- Samanin, R., Mennini, T., & Garattini, S. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Naunyn-Schmiedeberg's archives of pharmacology, 312(2), 125–131.

- The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.

- Andreotti, E., et al. (2006). Hyperbranched Molecular Structures with Potential Antiviral Activity: Derivatives of 5,6-Dihydroxyindole-2-Carboxylic Acid. Molecules, 11(12), 1039-1049.

- Fuller, R. W., et al. (1975). Biochemical pharmacology of some chlorinated 3-phenyl-piperidines in rats. Archives internationales de pharmacodynamie et de therapie, 214(2), 263–270.

- Enzyme Activity Assays. (n.d.). Amsbio.

- Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Deriv

- Cell Metabolism Assays. (n.d.). Chondrex, Inc.

- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.).

- functional in vitro assays for drug discovery. (2023, August 18). YouTube.

- Wallén, E. A. A., et al. (2002). Dicarboxylic Acid bis(l-Prolyl-pyrrolidine) Amides as Prolyl Oligopeptidase Inhibitors. Journal of Medicinal Chemistry, 45(18), 3887-3893.

- Sigma Receptor Binding Assays. (2016, December 8). PMC - NIH.

- In vitro enzymatic assay. (2012, December 30).

- A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review.

- Concepts for design and analysis of receptor radiopharmaceuticals: The Receptor-Binding Radiotracers series of meetings provided. (n.d.). eScholarship.org.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021, March 12). MDPI.

- Glutaric Acid API Suppliers - Find All GMP Manufacturers. (n.d.). Pharmaoffer.com.

- The biological action of chlorophenols. (n.d.). PMC - NIH.

- The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (1995, November 13). PubMed.

- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. (n.d.).

- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC - NIH.

- N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. (1998, November 19). PubMed.

- Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the r

- PENTANEDIOIC ACID (GLUTARIC ACID). (n.d.).

- Ferreira, G. da C., et al. (2005). Glutaric acid moderately compromises energy metabolism in rat brain. International journal of developmental neuroscience : the official journal of the International Society for Developmental Neuroscience, 23(8), 697–703.

- How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?. (2024, January 4). FAQ.

- 3-(4-Chlorophenyl)glutaric acid. (n.d.). Sigma-Aldrich.

- Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study. (n.d.).

- Glutaric Acidemia, Pathogenesis and Nutritional Therapy. (n.d.). PMC - NIH.

- Organic Syntheses Procedure. (n.d.).

- 3-(4-Chlorophenyl) glutarate (CAS No: 35271-74-0)

- Glutaric ACID Market Forecast to 2030. (n.d.). MarketsandMarkets.

- 3-Hydroxy Glutaric Acid. (n.d.). Metabolon.

- 3-hydroxyglutaric acid. (2022, November 14).

- Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. (n.d.).

- Glutaric acid, 3-chlorophenyl 3-nitrobenzyl ester. (n.d.). the NIST WebBook.

- glutaric acid: a dicarbxylic intermedi

Sources

- 1. apicule.com [apicule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-heterocyclic dicarboxylic acids: broad-spectrum inhibitors of metallo-β-lactamases with co-antibacterial effect against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutaric acid moderately compromises energy metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]

An In-depth Technical Guide to Chlorophenylpentanedioic Acids: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of chlorophenylpentanedioic acids, a class of substituted dicarboxylic acids. While not possessing a storied history of discovery akin to major pharmaceuticals, these compounds serve as crucial intermediates in modern synthetic chemistry, most notably in the production of the muscle relaxant Baclofen. This document delves into the core aspects of their synthesis, physicochemical characterization, and applications, with a particular focus on 3-(4-chlorophenyl)pentanedioic acid. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to serve researchers, scientists, and professionals in drug development.

Introduction and Nomenclature

Chlorophenylpentanedioic acids are derivatives of pentanedioic acid (commonly known as glutaric acid) where a hydrogen atom on the carbon backbone is replaced by a chlorophenyl group. The nomenclature specifies the positions of both the chlorophenyl substituent on the pentanedioic acid chain and the chlorine atom on the phenyl ring.

The most commercially and pharmacologically significant member of this class is 3-(4-chlorophenyl)pentanedioic acid . Its structure consists of a five-carbon glutaric acid chain with a para-chlorinated phenyl group attached to the central (C3) carbon.

Key Structural Features:

-

Pentanedioic (Glutaric) Acid Backbone: A five-carbon aliphatic dicarboxylic acid.

-

Aromatic Substituent: A phenyl group attached to the backbone.

-

Halogenation: A chlorine atom substituting a hydrogen on the phenyl ring.

The versatility of glutaric acid and its derivatives as intermediates is well-established in the synthesis of polymers, pharmaceuticals, and corrosion inhibitors.[1][2] The introduction of a chlorophenyl moiety introduces specific steric and electronic properties, making these molecules valuable building blocks for targeted therapeutic agents.

Historical Context and Significance: The Baclofen Connection

The history of chlorophenylpentanedioic acids is intrinsically linked to the development of the drug Baclofen . 3-(4-Chlorophenyl)pentanedioic acid is a key intermediate in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) agonist used to treat muscle spasticity.[3][4]

The synthetic pathway to Baclofen often involves the creation of the 3-(4-chlorophenyl)pentanedioic acid core, which is then typically converted to its corresponding anhydride, then to a glutarimide, and finally subjected to a Hofmann rearrangement to yield the active pharmaceutical ingredient.[3] Consequently, much of the available literature and process chemistry for this compound class has been driven by the need to optimize Baclofen production. It is also recognized as "Baclofen EP Impurity C," highlighting its role in the quality control and analysis of the final drug product.[3][5]

Synthesis and Methodologies

The primary route for synthesizing 3-(4-chlorophenyl)pentanedioic acid involves the condensation of a substituted benzaldehyde with a source of active methylene groups, followed by hydrolysis.

Knoevenagel-Doebner Condensation Variant

A common and effective method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by a series of hydrolysis and decarboxylation steps. While specific multi-step procedures are proprietary or found in patent literature, a generalized pathway can be outlined. A related approach involves the base-catalyzed reaction between 4-chlorobenzaldehyde and ethyl acetoacetate, followed by hydrolysis.[6]

The diagram below illustrates a representative synthetic scheme.

Caption: Generalized synthetic workflow for 3-(4-chlorophenyl)pentanedioic acid.

Detailed Experimental Protocol

The following protocol is a synthesis of procedures described in the chemical literature for the preparation and purification of 3-(4-chlorophenyl)pentanedioic acid.[4][6][7]

Part A: Synthesis of Crude 3-(4-Chlorophenyl)pentanedioic Acid

-

Reaction Setup: To a suitable three-necked flask equipped with a mechanical stirrer, add 2.8 L of ethanol, 720g of an appropriate intermediate 'a' (derived from 4-chlorobenzaldehyde), and 1600g of an intermediate 'b' (derived from an active methylene compound like ethyl acetoacetate).

-

Base Addition: Add 100g of potassium hydroxide to the mixture.

-

Reaction: Stir the reaction mixture at 25-35°C for approximately 6 hours.[4][6]

-

Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, isolate the crude product by suction filtration. The resulting crude material typically has a purity of around 96% as determined by HPLC.[6]

Part B: Hydrolysis of an Intermediate Ester

This step assumes an ester intermediate is isolated before final hydrolysis.

-

Dissolution: Dissolve the intermediate ester in a potassium hydroxide solution (e.g., 420 mL of 30 N KOH).

-

Heating: Heat the mixture to 85-90°C and stir for 2 hours, monitoring by TLC.[7]

-

Workup: Cool the reaction to room temperature. Add 400 mL of dichloromethane and 500 mL of deionized water and stir for 20 minutes.

-

Extraction: Separate the aqueous and organic layers, discarding the organic layer.

-

Precipitation: Acidify the aqueous layer to a pH of 1-2 using 6 M hydrochloric acid to precipitate the solid product.[7]

-

Filtration and Drying: Filter the precipitated solid, wash with deionized water, and dry under vacuum at 55-60°C for 5 hours. This step can yield a product with 86.4% yield.[7]

Part C: Purification by Recrystallization

-

Dissolution: Add the crude 3-(4-chlorophenyl)pentanedioic acid (e.g., 600g) to methyl isobutyl ketone (1.2 kg).

-

Heating: Heat the mixture to 60°C to ensure complete dissolution of the solid.[6]

-

Crystallization: Cool the solution to 10°C and hold for 2 hours to allow for crystallization.

-

Isolation: Collect the purified white crystals via suction filtration.

-

Drying: Dry the product under vacuum at 50°C. This purification process can yield a final product with a purity of 99.9% (by HPLC) and a recovery of 95.8%.[6]

Physicochemical Properties and Characterization

3-(4-Chlorophenyl)pentanedioic acid is a white solid at room temperature.[4] Its identity and purity are confirmed using a suite of analytical techniques, including NMR, Mass Spectrometry, and HPLC.[8]

| Property | Value | Source(s) |

| CAS Number | 35271-74-0 | [9] |

| Molecular Formula | C₁₁H₁₁ClO₄ | [3] |

| Molecular Weight | 242.65 g/mol | [3] |

| Appearance | White Solid | [4] |

| Melting Point | 164-167.3 °C | [7] |

| Boiling Point | 394.4 °C at 760 mmHg | |

| Purity (Typical) | >97% (crude), >99.5% (purified) | [6][9] |

A comprehensive characterization data package for a reference standard of this compound typically includes:[8]

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Infrared Spectroscopy (IR)

Applications and Research Directions

The primary application of chlorophenylpentanedioic acids, specifically the 3-(4-chlorophenyl) isomer, is as a critical raw material in pharmaceutical manufacturing.

Precursor to Baclofen

As detailed previously, the compound is an essential building block for the synthesis of Baclofen.[3] The entire economic and industrial focus on this molecule is predicated on its role in producing this widely used muscle relaxant. The synthetic workflow from the acid to the final drug is a key process in pharmaceutical chemistry.

Caption: Conceptual workflow from the acid intermediate to Baclofen.

Coordination Polymers and Materials Science

Beyond pharmaceuticals, there is emerging research into using flexible ligands like 3-(4-chlorophenyl)pentanedioic acid to synthesize novel coordination polymers.[4] These metal-organic hybrid materials have potential applications in gas adsorption, separation, fluorescence, and catalysis due to their unique topological structures.[4] For instance, a zinc(II) coordination polymer, {[Zn(CPGA)(DPPP)]·H₂O}n, has been synthesized using a hydrothermal method with 3-(4-chlorophenyl)pentanedioic acid as a ligand.[4]

Conclusion

While the discovery of chlorophenylpentanedioic acids lacks a singular historical moment, their importance has grown in tandem with the therapeutic value of the drugs derived from them. 3-(4-Chlorophenyl)pentanedioic acid stands out as a compound whose synthesis and purification have been finely tuned, driven by the stringent requirements of the pharmaceutical industry. It serves as a quintessential example of a chemical intermediate whose value is defined by its role in a larger, life-enhancing molecule. Future research may expand its utility into the realm of materials science, leveraging its structural properties to create novel polymers with unique functions. This guide has provided the foundational knowledge, from synthesis protocols to established applications, to support further innovation by researchers and developers in the field.

References

-

Apicule. (n.d.). 3-(4-Chlorophenyl) glutarate (CAS No: 35271-74-0) API Intermediate Manufacturers. Retrieved from [Link][3]

-

Synthonix. (n.d.). 3-(4-Chlorophenyl)pentanedioic acid - [C39649]. Retrieved from [Link][9]

- Google Patents. (n.d.). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.

-

Axios Research. (n.d.). 3-(4-chlorophenyl)pentanedioic acid - CAS - 35271-74-0. Retrieved from [Link][5]

-

Batool, F., Ahmad, M., Minhas, M. U., Khan, F. M., Idrees, H. A., & Khalid, Q. (n.d.). USE OF GLUTARIC ACID TO IMPROVE THE SOLUBILITY AND DISSOLUTION PROFILE OF GLIPIZIDE THROUGH PHARMACEUTICAL COCRYSTALLIZATION. Retrieved from [Link]

-

MarketsandMarkets. (n.d.). Glutaric ACID Market Forecast to 2030. Retrieved from [Link][1]

Sources

- 1. Glutaric ACID Market Forecast to 2030 | MarketsandMarkets [marketsandmarkets.com]

- 2. atamankimya.com [atamankimya.com]

- 3. apicule.com [apicule.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-(4-chlorophenyl)pentanedioic acid - CAS - 35271-74-0 | Axios Research [axios-research.com]

- 6. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 7. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Synthonix, Inc > 35271-74-0 | 3-(4-Chlorophenyl)pentanedioic acid [synthonix.com]

Theoretical Modeling of 3-(3-Chlorophenyl)pentanedioic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 3-(3-chlorophenyl)pentanedioic acid, a small molecule with potential relevance in drug development. Recognizing the limited publicly available data on this specific compound, this document outlines a robust, multi-faceted computational approach applicable to under-characterized small molecules. By leveraging Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can elucidate the structural, electronic, and dynamic properties of this molecule, and predict its potential biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate the discovery and optimization of novel therapeutic agents.

Introduction

3-(3-Chlorophenyl)pentanedioic acid, a derivative of glutaric acid, presents an interesting scaffold for medicinal chemistry exploration. Its structural similarity to known bioactive molecules, such as the muscle relaxant Baclofen for which a related compound 3-(4-chlorophenyl)pentanedioic acid is an intermediate, suggests potential interactions with biological targets.[1][2] However, a thorough understanding of its physicochemical properties and conformational behavior is essential for rational drug design. Computational modeling offers a powerful, cost-effective, and time-efficient means to gain these critical insights.[3]

This guide details a systematic workflow for the theoretical characterization of 3-(3-chlorophenyl)pentanedioic acid. We will explore its electronic structure and reactivity using Density Functional Theory (DFT), investigate its conformational dynamics in solution through Molecular Dynamics (MD) simulations, and outline a strategy for predicting its biological activity via Quantitative Structure-Activity Relationship (QSAR) modeling.

The Importance of Theoretical Modeling in Drug Discovery

Theoretical modeling has become an indispensable tool in modern drug discovery. By simulating molecular behavior at the atomic level, researchers can:

-

Predict Molecular Properties: Gain insights into electronic structure, conformational preferences, and potential reactivity.

-

Guide Synthesis and Testing: Prioritize the synthesis of compounds with the highest probability of desired activity and properties.[3][4]

-

Elucidate Mechanisms of Action: Understand how a molecule interacts with its biological target.[5]

-

Optimize Lead Compounds: Systematically modify a lead molecule to improve its potency, selectivity, and pharmacokinetic profile.[4][6]

This in-silico approach significantly reduces the time and cost associated with traditional trial-and-error methods in drug development.[3]

Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[7] It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational efficiency.[8][9]

Core Principles of DFT

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[10] This allows us to calculate the properties of a multi-electron system using the much simpler three-dimensional electron density rather than the complex many-electron wavefunction.[7] In practice, the Kohn-Sham equations are solved to obtain the orbitals and energies of the system.[7]

Practical Application: DFT Workflow for 3-(3-Chlorophenyl)pentanedioic Acid

A typical DFT workflow involves geometry optimization followed by the calculation of various molecular properties.[11]

Experimental Protocol: DFT Calculations

-

Structure Preparation:

-

Construct the 3D structure of 3-(3-chlorophenyl)pentanedioic acid using molecular building software like Avogadro or GaussView.[12]

-

Perform an initial geometry optimization using a computationally less expensive method, such as a semi-empirical method (e.g., AM1 or PM3), to obtain a reasonable starting geometry.[12]

-

-

Geometry Optimization:

-

Perform a full geometry optimization using a DFT functional and basis set appropriate for organic molecules. A common and effective choice is the B3LYP functional with a Pople-style basis set like 6-31G(d) or a Dunning-type basis set like cc-pVDZ.[11][13] For higher accuracy, especially for non-covalent interactions, consider functionals that include dispersion corrections, such as B3LYP-D3.[13]

-

The optimization process will find the lowest energy conformation of the molecule.

-

-

Frequency Analysis:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The results also provide thermodynamic data like zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

-

Property Calculations:

-

Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability.

-

Electrostatic Potential (ESP) Map: Visualize the ESP on the molecular surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

-